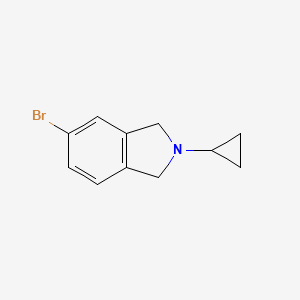

5-Bromo-2-cyclopropylisoindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

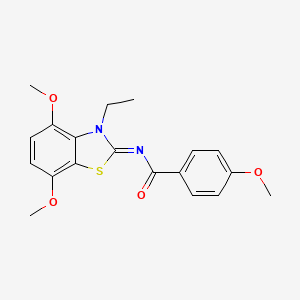

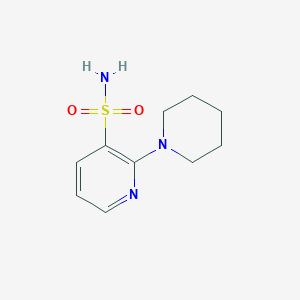

5-Bromo-2-cyclopropylisoindoline is a chemical compound with the CAS Number: 1392147-82-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-cyclopropylisoindoline . It appears as a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-cyclopropylisoindoline is1S/C11H12BrN/c12-10-2-1-8-6-13 (11-3-4-11)7-9 (8)5-10/h1-2,5,11H,3-4,6-7H2 . The InChI key is TVDFOHQZQBXSFX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Bromo-2-cyclopropylisoindoline is a yellow to brown liquid . It has a molecular weight of 238.13 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- The synthesis of 5-bromopyridyl-2-magnesium chloride, utilizing 5-bromo-2-iodopyridine, enables the creation of functionalized pyridine derivatives. This methodology contributes to the development of potent anticancer agents like Lonafarnib (Song et al., 2004).

Development of Heterocyclic Compounds

- Cyclopropane lactones and fused heterocyclic compounds are produced through reactions involving bromo and formylacrylic acid derivatives, contributing to advancements in heterocyclic chemistry (Farin˜a et al., 1987).

Catalysis and Compound Synthesis

- Copper(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones showcases the significance of 5-bromo-2-cyclopropylisoindoline in facilitating cross-coupling and heteroannulation in chemical synthesis (Gogoi et al., 2014).

Radical Cyclization and Natural Product Synthesis

- Radical cyclization of 1-(2'-bromobenzyl)isoquinolines results in the formation of complex compounds like aporphines, illustrating the compound's role in the synthesis of natural products (Orito et al., 2000).

Bioreductive Activation in Prodrug Systems

- The 2-nitroimidazol-5-ylmethyl unit, reacting with 5-bromoisoquinolin-1-one, shows potential in developing prodrug systems for targeted drug delivery, particularly to hypoxic tissues (Parveen et al., 1999).

Enantioselective Cyclopropanations

- 2-Aryl-5,5-bisoxazolin-2-yl[1,3]dioxanes, synthesized from compounds like 5-bromo-2-cyclopropylisoindoline, are used in copper-catalyzed asymmetric cyclopropanation, demonstrating the compound's role in stereoselective synthesis (Knight & Belcher, 2005).

Antibacterial Quinolones Synthesis

- Palladium-catalyzed cross-coupling reactions involving 5-bromoisoindolin-1-one derivatives lead to the synthesis of quinolones with significant antibacterial activity, highlighting the medical application of the compound (Hayashi et al., 2002).

Vinyl Bromide Couplings

- Copper-catalyzed intramolecular O-vinylation involving γ-bromohomoallylic alcohols, related to the compound, is significant in the study of cyclization modes and the synthesis of methyleneoxetanes (Fang & Li, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDFOHQZQBXSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyclopropylisoindoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)